4-(Ethoxymethyl)-2-methylthiazole-5-carboxylicacid 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143416
InChI: InChI=1S/C8H11NO3S/c1-3-12-4-6-7(8(10)11)13-5(2)9-6/h3-4H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylicacid

CAS No.:

Cat. No.: VC20143416

Molecular Formula: C8H11NO3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylicacid -

Specification

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
IUPAC Name 4-(ethoxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C8H11NO3S/c1-3-12-4-6-7(8(10)11)13-5(2)9-6/h3-4H2,1-2H3,(H,10,11)
Standard InChI Key STJWREXNZQUXDH-UHFFFAOYSA-N
Canonical SMILES CCOCC1=C(SC(=N1)C)C(=O)O

Introduction

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. This compound is characterized by the presence of an ethoxymethyl group at the fourth position and a carboxylic acid group at the fifth position of the thiazole ring. Its molecular formula is C₈H₁₁NO₃S, and it has a molecular weight of approximately 201.24 g/mol .

Biological Activities and Potential Applications

Compounds containing thiazole rings have been noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. These biological activities highlight the therapeutic potential of 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid in pharmacology, particularly in the development of drugs targeting bacterial infections or metabolic disorders.

Synthesis and Production

The synthesis of 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid typically involves several key steps, including the formation of the thiazole ring and the introduction of the ethoxymethyl and carboxylic acid groups. These synthetic routes allow for the efficient production of the compound with desired purity and yield.

Structural Similarities and Variations

Several compounds share structural similarities with 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid, including variations in substituents around the thiazole ring that can influence their biological activity and chemical properties. For example:

Compound NameSimilarityUnique Features
4-Ethyl-2-methylthiazole-5-carboxylic acid0.91Contains an ethyl group instead of an ethoxymethyl group
4-Methylthiazole-5-carboxylic acid0.89Lacks the ethoxy group; simpler structure
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid0.88Contains trifluoromethyl substituent; enhanced lipophilicity

Research Findings and Future Directions

Research on thiazole derivatives, including 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid, focuses on their interaction mechanisms with biological targets. For instance, thiazole compounds have shown potential in modulating metabolic pathways and improving insulin sensitivity, as demonstrated by other thiazole derivatives like 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid . Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the pharmacological profile of such compounds.

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